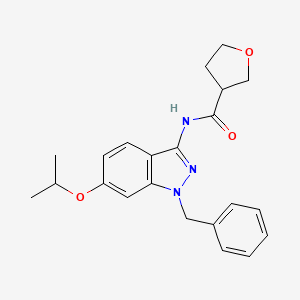

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide is a compound that belongs to the class of organic compounds known for their relevance in pharmaceutical research. Although specific information on this compound is limited, the synthesis and study of related indazole carboxamides have been documented. These compounds are of interest due to their potential biological activities and utility in drug development.

Synthesis Analysis

The synthesis of related 1-arylindazole-3-carboxamides involves efficient and convergent strategies, utilizing reactions such as the Buchwald–Hartwig intramolecular cyclization. An example includes the synthesis of pharmaceutically relevant compounds through strategic reactions starting from isocyanides and 2-iodo-N-arylbenzohydrazonoyl chlorides, followed by chemoselective cyclization, yielding products in good to excellent yields (Giustiniano et al., 2016).

Molecular Structure Analysis

Indazole derivatives' molecular structure is characterized by the presence of a nitrogen-containing heterocycle, which plays a crucial role in their biological activity. The crystal structure of related compounds, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been determined, showcasing the typical features of these molecules, such as monoclinic systems and space groups (Lu et al., 2017).

Wirkmechanismus

While the specific mechanism of action for “N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide” is not mentioned in the available data, indazole derivatives are known to have a wide variety of biological activities. They can act as kinase inhibitors and have been found to have anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Zukünftige Richtungen

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the exploration of the medicinal properties of indazole derivatives, including “N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide”, could be a promising direction for future research .

Eigenschaften

IUPAC Name |

N-(1-benzyl-6-propan-2-yloxyindazol-3-yl)oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-15(2)28-18-8-9-19-20(12-18)25(13-16-6-4-3-5-7-16)24-21(19)23-22(26)17-10-11-27-14-17/h3-9,12,15,17H,10-11,13-14H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGUPHOJJGKLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=NN2CC3=CC=CC=C3)NC(=O)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-6-isopropoxy-1H-indazol-3-yl)tetrahydrofuran-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)

![3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)